1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea
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Overview
Description
1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea is a chemical compound with the molecular formula C10H11F3N4S It is known for its unique structure, which includes a trifluoromethyl group and a tetrahydroquinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea typically involves the reaction of 4-trifluoromethyl-5,6,7,8-tetrahydroquinazoline with thiourea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. This ensures the efficient and cost-effective production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the tetrahydroquinazoline ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Trifluoromethyl-5,6,7,8-tetrahydroquinazolin-2-ol
- 4-Trifluoromethyl-5,6,7,8-tetrahydroquinazoline
- 5,6,7,8-Tetrahydroquinazolin-2-ylthiourea
Uniqueness
1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea is unique due to the presence of both the trifluoromethyl group and the thiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4S/c11-10(12,13)7-5-3-1-2-4-6(5)15-9(16-7)17-8(14)18/h1-4H2,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCBCGORKNVKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)NC(=S)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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